Oxamniquine

Description

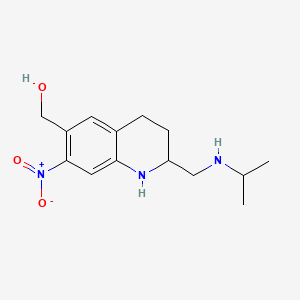

Structure

3D Structure

Properties

IUPAC Name |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYUJZMCCFSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023398 | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |

CAS No. |

21738-42-1, 40247-39-0, 119678-90-9 | |

| Record name | Oxamniquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamniquine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxamniquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamniquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMNIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C, 147 - 149 °C | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Oxamniquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamniquine, a potent antischistosomal agent, has played a crucial role in the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. This technical guide provides a comprehensive overview of the discovery and synthesis of oxamniquine, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document details the historical context of its discovery, elucidates its mechanism of action, and provides a step-by-step guide to its chemical synthesis, including a critical microbial hydroxylation stage. Furthermore, this guide summarizes key quantitative data on its efficacy and presents detailed experimental protocols for its synthesis and biological evaluation.

Discovery and Development

Oxamniquine was first described in 1972 by Kaye and Woolhouse.[1] Its development was a significant advancement in the treatment of schistosomiasis, particularly against Schistosoma mansoni. The journey to its discovery began with the screening of compounds, leading to the identification of the lead compound, lucanthone.[2] Through systematic modifications of pharmacophores, researchers aimed to develop a less toxic, orally active, and more effective drug.[2][3]

A key breakthrough in the development of oxamniquine was the discovery of its active metabolite. Initially, it was found that the compound UK-3883 (2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline) was hydroxylated by the fungus Aspergillus sclerotiorum to produce a more active compound, which was identified as oxamniquine.[1] This microbial hydroxylation process proved to be a critical step in producing the final, potent drug. In 1979, Pfizer was awarded the Queen's Award for Technological Achievement for their contribution to tropical medicine with the development of Mansil (oxamniquine).[1]

Mechanism of Action

Oxamniquine is a prodrug that requires activation within the parasite to exert its schistosomicidal effect.[4] The mechanism of action involves a multi-step process that ultimately leads to the death of the parasite.

Signaling Pathway of Oxamniquine Activation and Action

References

The Biochemical Target of Oxamniquine in Schistosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamniquine, a cornerstone in the historical treatment of schistosomiasis, exerts its therapeutic effect through a targeted biochemical pathway exclusive to the parasite Schistosoma mansoni. This technical guide provides an in-depth exploration of the molecular target of oxamniquine, its mechanism of action, the basis of resistance, and key experimental methodologies used in its study. Quantitative data are presented to support the understanding of its efficacy and the prevalence of resistance. This document is intended to serve as a comprehensive resource for researchers in parasitology and professionals engaged in anthelmintic drug development.

The Biochemical Target: A Schistosome-Specific Sulfotransferase

The primary biochemical target of oxamniquine in Schistosoma mansoni is a parasite-specific enzyme known as sulfotransferase (SULT), specifically the Smp_089320 gene product, often referred to as SmSULT-OR.[1] This enzyme is critical for the bioactivation of oxamniquine, a prodrug, into its cytotoxic form.[2] The specificity of oxamniquine for S. mansoni is attributed to the unique characteristics of this enzyme, as orthologs in other major human-infecting schistosome species, such as S. haematobium and S. japonicum, do not efficiently activate the drug.[1][3]

Mechanism of Action: A Pathway of Lethal Activation

Oxamniquine's mechanism of action is a multi-step process initiated within the parasite:

-

Uptake: Oxamniquine is first absorbed by the schistosome.

-

Enzymatic Activation: Inside the parasite, SmSULT-OR catalyzes the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine.[4][5]

-

Formation of a Reactive Ester: This sulfation reaction converts oxamniquine into an unstable sulfate ester.[4][6]

-

Generation of an Electrophilic Intermediate: The sulfate ester is a good leaving group, and its departure generates a highly reactive electrophilic carbocation.[2][7]

-

Alkylation of Macromolecules: This reactive intermediate then covalently binds to (alkylates) the parasite's macromolecules, primarily DNA.[1][7]

-

Parasite Paralysis and Death: The resulting DNA damage and potential disruption of other critical cellular processes lead to the paralysis and eventual death of the schistosome.[7][8] The worms are subsequently shifted from the mesenteric veins to the liver, where they are eliminated by the host's immune system.[8][9]

The Genetic Basis of Resistance

Resistance to oxamniquine in S. mansoni is primarily linked to loss-of-function mutations within the SmSULT-OR gene.[10] These mutations can include deletions, frameshifts, and single nucleotide polymorphisms (SNPs) that result in a non-functional or absent sulfotransferase enzyme.[1][7] Without a functional SmSULT-OR, the parasite is unable to activate the oxamniquine prodrug, rendering it ineffective.[10] Resistance is inherited as a recessive trait, meaning a parasite must be homozygous for the resistance alleles to exhibit a resistant phenotype.[2]

Quantitative Data

In Vitro and In Vivo Efficacy

The efficacy of oxamniquine and its more recently developed derivatives has been quantified through both in vitro killing assays and in vivo studies in animal models.

| Compound | Concentration (µM) | In Vitro Killing (%) | Animal Model | Dose (mg/kg) | Worm Burden Reduction (%) | Species | Reference(s) |

| Oxamniquine | 26.5 (IC50) | 50 (schistosomula) | Mouse | 100 | 93 | S. mansoni | [11][12] |

| Oxamniquine | 71.5 | 40 | - | - | - | S. mansoni | [4][12] |

| CIDD-0150610 | 71.5 | 100 | Mouse | 100 | 47 | S. mansoni | [4][9][12] |

| CIDD-0150303 | 71.5 | 100 | Mouse | 100 | 81.8 | S. mansoni | [4][9][12] |

| CIDD-0149830 | - | - | Hamster | 100 | 80.2 | S. haematobium | [4][9] |

| CIDD-0066790 | - | - | Hamster | 100 | 86.7 | S. japonicum | [4][9] |

Frequency of Resistance Alleles

Studies have revealed that alleles conferring resistance to oxamniquine are present in natural parasite populations, even in regions with minimal drug pressure, suggesting pre-existing standing genetic variation.[1][7]

| Geographical Region | Resistance Allele Frequency (%) | Reference(s) |

| East Africa | 14.91 | [1][7][8] |

| Middle East | 6.25 | [7][8] |

| West Africa | 4.29 | [1][7][8] |

| Brazil | 1.85 | [7][8] |

Experimental Protocols

In Vitro Schistosomicidal Assay

This assay is fundamental for assessing the direct effect of compounds on schistosome viability.

Methodology:

-

Parasite Preparation: Adult schistosomes are recovered from infected laboratory animals (e.g., mice or hamsters) by portal perfusion.[3]

-

Drug Preparation: Test compounds, including oxamniquine and its derivatives, are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create concentrated stock solutions (e.g., 100X).[3]

-

Incubation: A defined number of adult worms (e.g., 10) are placed in each well of a multi-well plate containing culture medium. The drug stock is added to achieve the desired final concentration (e.g., 71.5 µM or 143 µM).[3][12] A control group with DMSO alone is always included.

-

Exposure: The worms are incubated with the drug for a specified period, for instance, 45 minutes to mimic in vivo exposure, at 37°C in a 5% CO₂ atmosphere.[3]

-

Washing: After the exposure period, the worms are washed multiple times with fresh culture medium to remove any residual drug.[3]

-

Observation: The viability of the worms is monitored daily under a microscope. Indicators of death or distress include lack of motility, tegumental damage (blebbing, shedding), and internal vacuolization.[3]

-

Data Analysis: The percentage of dead worms is recorded over several days, and survival curves (e.g., Kaplan-Meier) are often generated to compare the efficacy of different compounds.[3]

Recombinant SmSULT-OR Expression and Purification

Producing recombinant SmSULT-OR is essential for in vitro enzymatic assays and structural studies.

Methodology:

-

Gene Cloning: The coding sequence of the SmSULT-OR gene is amplified from S. mansoni cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced under optimized conditions (e.g., at 23°C for 15 hours).

-

Cell Lysis and Fractionation: The bacterial cells are harvested and lysed. The soluble fraction containing the recombinant protein is separated from the insoluble debris by centrifugation.

-

Affinity Chromatography: The soluble lysate is passed through a nickel-nitrilotriacetic acid (Ni-NTA) affinity column, which binds the histidine tag of the recombinant protein.

-

Elution and Dialysis: The bound protein is eluted from the column using a gradient of imidazole. The purified protein is then dialyzed to remove the imidazole and buffer-exchanged into a suitable storage buffer.

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Oxamniquine Activation (Sulfotransferase Activity) Assay

This assay measures the ability of SmSULT-OR to activate oxamniquine.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the purified recombinant SmSULT-OR, radiolabeled ([³H]) oxamniquine, the sulfonate donor PAPS, and sheared DNA (as the alkylation target).

-

Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 2.5 hours) to allow for the enzymatic reaction and subsequent DNA alkylation.

-

DNA Precipitation and Washing: The DNA is precipitated (e.g., with ethanol) and washed multiple times to remove any unbound [³H]oxamniquine.

-

Scintillation Counting: The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.

-

Data Analysis: The activity of the enzyme is proportional to the amount of radioactivity detected (measured in counts per minute, cpm). This assay is crucial for confirming the loss-of-function of mutant SmSULT-OR variants associated with resistance.

Sequencing of the SmSULT-OR Gene

Identifying mutations in the SmSULT-OR gene is key to understanding and monitoring oxamniquine resistance.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from individual schistosome worms or cercariae.

-

Library Preparation: For whole-genome or exome sequencing, the extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the S. mansoni reference genome. Variants (SNPs, insertions, deletions) within the SmSULT-OR gene and its flanking regions are identified and annotated.

RNA Interference (RNAi) for SmSULT-OR Knockdown

RNAi is used to confirm that the knockdown of SmSULT-OR expression confers resistance to oxamniquine.

Methodology:

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to a specific region of the SmSULT-OR gene is synthesized in vitro. A control dsRNA (e.g., targeting a non-schistosome gene) is also prepared.

-

dsRNA Delivery: The dsRNA is introduced into adult worms. Electroporation is a common and efficient method for delivery.

-

Gene Expression Analysis: After a period of incubation (e.g., 2 days), RNA is extracted from the worms, and the expression level of SmSULT-OR is quantified by quantitative real-time PCR (qRT-PCR) to confirm knockdown.

-

Phenotypic Assessment: The worms with knocked-down SmSULT-OR expression are then subjected to an in vitro schistosomicidal assay with oxamniquine to determine if they exhibit increased resistance to the drug.

Conclusion and Future Directions

The elucidation of the biochemical target and mechanism of action of oxamniquine represents a significant achievement in the field of parasitology. The S. mansoni sulfotransferase is a highly specific and druggable target. While the emergence of resistance has limited the widespread use of oxamniquine, the detailed understanding of its mode of action provides a rational basis for the development of new-generation antischistosomal drugs. By designing compounds that can be activated by the sulfotransferases of other schistosome species, it is possible to overcome the species-specificity of oxamniquine.[4][9][12] Continued research into the structure-activity relationships of the schistosome sulfotransferases and the development of novel derivatives holds promise for the future control of schistosomiasis.

References

- 1. An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Functional Characterization of the Enantiomers of the Antischistosomal Drug Oxamniquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Structural and enzymatic insights into species-specific resistance to schistosome parasite drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates oxamniquine has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]

- 11. The schistosome enzyme that activates oxamniquine has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel oxamniquine derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for Oxamniquine Dosage Calculation in Murine Models of Schistosomiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of oxamniquine in murine models of Schistosoma mansoni infection. The protocols outlined below are compiled from established methodologies to ensure reproducibility and accuracy in preclinical drug efficacy studies.

Overview of Oxamniquine in Murine Schistosomiasis Models

Oxamniquine is a well-established antischistosomal drug effective against Schistosoma mansoni. In murine models, it serves as a critical tool for studying the parasite's biology, host-parasite interactions, and for the preclinical evaluation of new drug candidates. Accurate dosage calculation and standardized administration are paramount for obtaining reliable and comparable experimental data.

Pharmacokinetic studies have shown that an oral gavage dose of 50–100 mg/kg of oxamniquine in mice can replicate the portal vein concentrations observed in human patients receiving a therapeutic dose of 20–40 mg/kg[1][2][3]. This dosage range is commonly used in efficacy studies to assess the reduction in worm burden and egg load.

Quantitative Data Summary

The following tables summarize key quantitative data for oxamniquine dosage and experimental parameters in murine models of schistosomiasis.

Table 1: Recommended Oxamniquine Dosage for S. mansoni Infected Mice

| Administration Route | Dosage Range (mg/kg) | Vehicle/Formulation | Notes |

| Oral Gavage | 50 - 100 | Acetate buffer (pH 4.5)[1][2], 5% DMSO and 95% ethanol[4][5] | A single dose is typically administered 45 days post-infection[4][5]. |

| Intramuscular | 42 - 44 | Olive oil[6] | Offers higher efficacy compared to a single oral dose in some studies[6]. |

| Intravenous | 3 | 5% DMSO/95% saline[1] | Used primarily for pharmacokinetic studies due to formulation challenges at higher concentrations[1]. |

Table 2: Experimental Parameters for Murine Schistosomiasis Model

| Parameter | Recommended Value/Method | Species/Strain | Notes |

| Mouse Strain | BALB/c, C57BL/6, NMRI, Swiss albino | Mus musculus | Choice of strain can influence infection outcomes and immune response[7]. |

| S. mansoni Strain | Puerto Rican, NMRI, Belo Horizonte | Schistosoma mansoni | Different parasite strains can exhibit variations in infectivity and pathology[7][8][9]. |

| Cercarial Exposure | 25 - 200 cercariae per mouse | - | The number of cercariae can be adjusted to achieve desired infection intensity[8][10]. |

| Infection Route | Percutaneous | - | Mimics the natural route of infection[11]. |

| Treatment Timepoint | 4-8 weeks post-infection | - | Treatment is typically initiated when adult worms have matured and egg-laying has commenced[11][12]. |

| Efficacy Assessment | Worm burden, Liver egg count, Intestinal egg count | - | Performed at a set time point after treatment, often 10 days to several weeks[4][5]. |

Experimental Protocols

Protocol for Induction of Schistosoma mansoni Infection in Mice

This protocol describes the percutaneous infection of mice with S. mansoni cercariae.

Materials:

-

S. mansoni cercariae (e.g., NMRI strain)[8]

-

Female mice (e.g., BALB/c, 6-8 weeks old)

-

Shallow dish or container

-

Dechlorinated water

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave the abdominal area of each mouse.

-

Place the anesthetized mouse with its shaved abdomen in contact with a solution containing a known number of viable S. mansoni cercariae (e.g., 80-100 cercariae) in dechlorinated water for 30 minutes[4][5][11].

-

After the exposure period, remove the mice and allow them to recover.

-

House the infected mice under standard laboratory conditions for 4 to 8 weeks to allow the infection to establish and for worms to mature and begin egg production[11][12].

Experimental workflow for inducing schistosomiasis in mice.

Protocol for Oxamniquine Preparation and Administration (Oral Gavage)

This protocol details the preparation and administration of oxamniquine via oral gavage.

Materials:

-

Oxamniquine powder

-

Sterile water or saline

-

Vortex mixer

-

Animal scale

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Weigh the mouse to determine the correct volume of the drug solution to administer. The total volume should not exceed 1% of the body weight (e.g., a 20g mouse can receive up to 0.2 mL)[13].

-

Prepare the oxamniquine solution. For a 100 mg/kg dose, dissolve the appropriate amount of oxamniquine powder in the chosen vehicle. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of oxamniquine in 10 mL of vehicle.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Restrain the mouse firmly, ensuring the head and neck are extended to straighten the esophagus[13].

-

Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle[13].

-

Slowly administer the calculated volume of the oxamniquine solution[13].

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

Workflow for oral administration of oxamniquine.

Protocol for Assessment of Treatment Efficacy

This protocol describes the recovery of adult worms from the hepatic portal system.

Materials:

-

Heparinized saline

-

Perfusion pump (optional)

-

Dissecting tools

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Euthanize the mouse at the designated time point post-treatment according to approved IACUC protocols.

-

Perform a laparotomy to expose the abdominal cavity.

-

Cannulate the descending aorta and perfuse the hepatic portal system with heparinized saline to flush the worms from the mesenteric veins and liver.

-

Collect the perfusate in a beaker or petri dish.

-

Examine the perfusate under a stereomicroscope to count the number of male and female adult worms.

-

The percentage reduction in worm burden is calculated by comparing the mean number of worms in the treated group to the untreated control group.

This protocol outlines the quantification of schistosome eggs in the liver tissue.

Materials:

-

Analytical balance

-

Incubator or water bath (37°C)

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Excise the liver from the euthanized mouse and weigh it.

-

Take a known weight of liver tissue (e.g., 0.1 g) from a consistent lobe for each mouse[12][14].

-

Place the liver sample in a tube with a known volume of 10% KOH solution (e.g., 1 mL)[12][14].

-

Incubate the sample at 37°C for at least 2 hours, or overnight at 4°C, to digest the tissue[12][14][15].

-

Vortex the digested sample to create a homogenous suspension.

-

Pipette a known volume of the suspension onto a microscope slide, cover with a coverslip, and count the number of eggs using a light microscope.

-

Calculate the number of eggs per gram of liver tissue.

Logical flow for assessing treatment efficacy.

References

- 1. Addressing the oxamniquine in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Addressing the oxamniquine in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 5. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of parasite and host genotype to immunopathology of schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schistosoma mansoni infection in eosinophil lineage–ablated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Unisexual infection with Schistosoma mansoni in mice has the potential to boost the immune response against eggs after challenge infection [frontiersin.org]

- 10. A Comparative Study of the Liver Damage and Worm Burden in Mice Following Infection with Schistosoma mansoni from Northern and Southern Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Praziquantel Treatment of Schistosoma mansoni Infected Mice Renders Them Less Susceptible to Reinfection [frontiersin.org]

- 12. JQ-1 ameliorates schistosomiasis liver granuloma in mice by suppressing male and female reproductive systems and egg development of Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.sdsu.edu [research.sdsu.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]

Safety Operating Guide

Safe Disposal of Oxamniquine: A Procedural Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of oxamniquine, a potent schistosomicidal agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle oxamniquine in a laboratory setting.

Oxamniquine is classified as a toxic substance and requires careful handling and disposal in accordance with hazardous waste regulations.[1] Improper disposal can lead to environmental contamination and potential harm to human health.[2] All personnel handling oxamniquine waste must be trained on these procedures and be familiar with the relevant safety data sheet (SDS).[3]

Waste Segregation and Collection

Proper segregation of oxamniquine waste at the point of generation is the first and most critical step. All waste streams must be clearly labeled.

-

Solid Waste: This category includes unused or expired oxamniquine powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., weigh boats, centrifuge tubes).

-

Procedure:

-

Collect all solid oxamniquine waste in a dedicated, clearly labeled, leak-proof hazardous waste container.

-

The container must be compatible with the chemical properties of oxamniquine. A high-density polyethylene (HDPE) container is recommended.

-

Ensure the container is kept closed when not in use.

-

-

-

Liquid Waste: This includes solutions containing oxamniquine and contaminated solvents.

-

Procedure:

-

Collect all liquid oxamniquine waste in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container.

-

Do not mix oxamniquine waste with other chemical waste streams unless compatibility has been confirmed.

-

Keep the container sealed when not actively adding waste.

-

-

-

Sharps Waste: This includes any needles, syringes, or other sharp objects contaminated with oxamniquine.

-

Procedure:

-

Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container.

-

The sharps container must be clearly labeled as containing oxamniquine-contaminated sharps.

-

-

Personal Protective Equipment (PPE)

All personnel handling oxamniquine waste must wear appropriate PPE to minimize the risk of exposure. The minimum required PPE includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contamination.

Disposal Pathway

The disposal of oxamniquine waste must comply with federal, state, and local regulations.[2][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have specific regulations for pharmaceutical waste.[3]

Operational Plan for Final Disposal:

-

Hazardous Waste Determination: Oxamniquine is classified as toxic if swallowed and is therefore considered hazardous waste.[1]

-

Engage a Licensed Waste Management Vendor: All oxamniquine waste must be disposed of through a licensed and reputable hazardous waste management company. These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

-

Packaging for Transport:

-

Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: Oxamniquine") and the appropriate hazard symbols.

-

Follow any specific packaging instructions provided by the waste management vendor.

-

-

Manifesting: A hazardous waste manifest must be completed for the transportation of the waste. This document tracks the waste from the point of generation to its final disposal facility.

-

Final Disposal Method: The recommended final disposal method for oxamniquine waste is incineration at a permitted hazardous waste incineration facility.[3][4] This method ensures the complete destruction of the active pharmaceutical ingredient. Landfilling is not a recommended disposal method for this compound.

Never dispose of oxamniquine waste by flushing it down the drain or placing it in the regular trash. [3][5][6] This can lead to the contamination of water systems and is a violation of environmental regulations.

Spill Management

In the event of a spill of oxamniquine powder or a solution containing oxamniquine:

-

Evacuate and Secure the Area: Restrict access to the spill area.

-

Wear Appropriate PPE: Don appropriate PPE, including respiratory protection if dealing with a large powder spill.

-

Contain the Spill:

-

For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

-

For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.

-

-

Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.

-

Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

-

Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

| Parameter | Value | Reference |

| UN Number | 3249 | [1] |

| Hazard Class | 6.1 (Toxic) | [1] |

| Packing Group | II | [1] |

| EU Risk Phrase | R25 - Toxic if swallowed | [1] |

| GHS Hazard Code | H300 - Fatal if swallowed |

Oxamniquine Disposal Workflow

Caption: Logical workflow for the proper disposal of oxamniquine waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxamniquine

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oxamniquine. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Oxamniquine, a potent anthelmintic agent, requires careful handling due to its toxicological profile. It is classified as fatal if swallowed and is suspected of damaging fertility or the unborn child.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and detailed operational and disposal plans to mitigate risks associated with its use.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary control measure to prevent exposure to Oxamniquine. The following table summarizes the required PPE for various handling scenarios.

| Task | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |

| Routine Handling (Small Quantities) | Nitrile or neoprene gloves | Safety glasses with side shields | Not generally required, but use in a well-ventilated area. | Laboratory coat |

| Handling Large Quantities or Generating Dust | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles or a face shield | NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) | Disposable gown with long sleeves and tight-fitting cuffs |

| Spill Cleanup | Double-gloving with chemotherapy-tested gloves | Full-face shield with goggles | NIOSH-approved respirator with an appropriate particulate filter | Impermeable gown or coveralls, shoe covers |

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Oxamniquine is crucial to minimize the risk of exposure. The following workflow provides a procedural guide from preparation to post-handling.

Spill Management Plan

In the event of a spill, a prompt and organized response is critical to contain the contamination and prevent exposure.

Immediate Actions:

-

Alert others: Immediately notify personnel in the vicinity of the spill.

-

Evacuate the area: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

-

Assess the spill: From a safe distance, determine the nature and extent of the spill.

Spill Cleanup Procedure:

-

Don appropriate PPE: Wear the PPE specified for spill cleanup in the table above.

-

Contain the spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to avoid generating dust.

-

Clean the area:

-

Carefully collect all contaminated materials (absorbent pads, paper towels, etc.).

-

Clean the spill area with a detergent solution, followed by a rinse with water.

-

-

Dispose of waste: Place all contaminated materials, including used PPE, into a designated hazardous waste container.

Disposal Plan

Proper disposal of Oxamniquine waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

-

Contaminated Solids: All disposable items that have come into contact with Oxamniquine, such as gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.

-

Unused Product: Unused or expired Oxamniquine must be disposed of as hazardous pharmaceutical waste.

-

Contaminated Sharps: Needles, syringes, or other sharps contaminated with Oxamniquine must be placed in a designated sharps container for hazardous waste.

Disposal Procedure:

-

Containment: Place all Oxamniquine waste in clearly labeled, sealed, and leak-proof containers. These containers should be specifically designated for hazardous pharmaceutical waste.

-

Labeling: Label the waste containers with "Hazardous Waste - Toxic" and include the name "Oxamniquine."

-

Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

-

Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.

By implementing these comprehensive safety and logistical procedures, research professionals can confidently and safely handle Oxamniquine, fostering a secure and productive research environment.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.